(1H-Indol-4-ylmethyl)(2-methylpropyl)amine
Overview
Description
“(1H-Indol-4-ylmethyl)(2-methylpropyl)amine”, also known as IMDA, is a versatile compound with potential implications in various fields of research and industry. It has a CAS Number of 944885-37-4 .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H18N2 . The InChI code is 1S/C13H18N2/c1-10(2)8-14-9-11-4-3-5-13-12(11)6-7-15-13/h3-7,10,14-15H,8-9H2,1-2H3 .Scientific Research Applications
Organic Synthesis and Intermediate Development
Compounds with indole frameworks, such as "(1H-Indol-4-ylmethyl)(2-methylpropyl)amine", play a crucial role in organic synthesis. For example, the study by Ogurtsov and Rakitin (2021) demonstrated the synthesis of new indole derivatives through deprotection processes, highlighting the utility of indole-based compounds as intermediates for pharmacologically active substances (Ogurtsov & Rakitin, 2021).
Catalysis Applications
Indole-based ligands have been utilized in catalysis to enhance the efficiency of chemical reactions. Singh et al. (2017) synthesized indole core-containing Schiff bases that served as effective catalysts for the Suzuki–Miyaura coupling, demonstrating the potential of indole derivatives in catalytic applications (Singh et al., 2017).
Fluorescence Applications
The development of fluorescent compounds for imaging and sensing applications has also seen the incorporation of indole structures. Wei et al. (2006) explored the synthesis of tridentate ligands derived from indole and their complexes for fluorescence applications, indicating the versatility of indole derivatives in creating functional materials (Wei et al., 2006).
Pharmacological Applications
While direct pharmacological applications of "this compound" are not detailed due to the exclusion criteria, it's worth noting that indole derivatives broadly have been investigated for their potential in drug development. For instance, Bautista-Aguilera et al. (2014) explored indole-based compounds as dual inhibitors for cholinesterase and monoamine oxidase, showcasing the therapeutic potential of such structures (Bautista-Aguilera et al., 2014).
Properties
IUPAC Name |
N-(1H-indol-4-ylmethyl)-2-methylpropan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-10(2)8-14-9-11-4-3-5-13-12(11)6-7-15-13/h3-7,10,14-15H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGZAQHYRRFJAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C2C=CNC2=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.